N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](3-pyridyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](3-pyridyl)methanamine, commonly known as BPAM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPAM is a selective agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in various regions of the brain and peripheral tissues.
Mechanism of Action
BPAM acts as a selective agonist of N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](3-pyridyl)methanamine, which is expressed in various regions of the brain and peripheral tissues. N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](3-pyridyl)methanamine activation leads to the modulation of intracellular signaling pathways, including the cAMP and ERK pathways, which are involved in the regulation of neurotransmitter release and cellular metabolism. BPAM has been shown to increase dopamine and serotonin release in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
BPAM has been shown to modulate several physiological processes, including dopamine and serotonin neurotransmission, metabolism, and immune function. In preclinical studies, BPAM has been shown to reduce cocaine-seeking behavior and attenuate the rewarding effects of opioids and nicotine. BPAM has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models. However, the exact biochemical and physiological effects of BPAM in humans are still being investigated.
Advantages and Limitations for Lab Experiments
BPAM has several advantages for use in lab experiments, including its high selectivity for N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](3-pyridyl)methanamine and its ability to modulate neurotransmitter release in a dose-dependent manner. BPAM is also relatively stable and can be synthesized in large quantities. However, BPAM has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and administer the compound.
Future Directions
There are several future directions for research on BPAM, including its potential therapeutic applications in addiction medicine, psychiatry, and neurodegenerative diseases. Further studies are needed to elucidate the exact mechanisms of action of BPAM and its effects on different neurotransmitter systems. The development of more selective and potent N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](3-pyridyl)methanamine agonists may also lead to the discovery of new therapeutic targets and treatments for various disorders.
Synthesis Methods
BPAM can be synthesized using a multi-step process that involves the reaction of 4-(1,3-benzodioxol-5-ylmethoxy)benzaldehyde with 3-pyridylmethanamine in the presence of a reducing agent and a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis of BPAM has been described in several scientific publications, and the purity and yield of the final product can be optimized by modifying the reaction conditions.
Scientific Research Applications
BPAM has been extensively studied for its potential therapeutic applications in various fields such as neuropharmacology, psychiatry, and addiction medicine. N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](3-pyridyl)methanamine has been implicated in the regulation of several physiological processes, including dopamine and serotonin neurotransmission, metabolism, and immune function. BPAM has been shown to modulate N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](3-pyridyl)methanamine activity in a dose-dependent manner, leading to changes in neurotransmitter release and cellular signaling pathways.
properties
Molecular Formula |
C21H20N2O3 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine |
InChI |
InChI=1S/C21H20N2O3/c1-2-18(12-22-9-1)13-23-11-16-3-6-19(7-4-16)24-14-17-5-8-20-21(10-17)26-15-25-20/h1-10,12,23H,11,13-15H2 |
InChI Key |
ZPKMBLGQCBCIQT-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)COC3=CC=C(C=C3)CNCC4=CN=CC=C4 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC3=CC=C(C=C3)CNCC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.